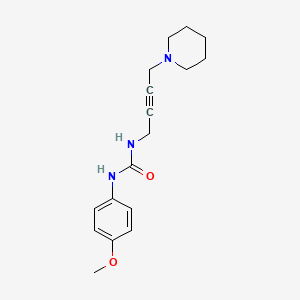

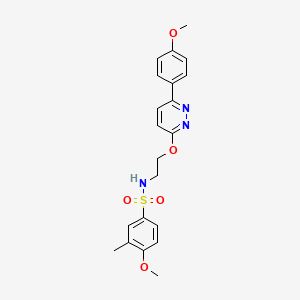

1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is commonly known as MPBU, and it has been shown to possess unique properties that make it a promising candidate for further research and development.

Scientific Research Applications

Acetylcholinesterase Inhibition

Research has explored derivatives of urea, particularly those involving piperidin-1-yl and methoxyphenyl groups, for their potential in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity, optimizing spacer lengths for effective interaction with the enzyme's hydrophobic binding sites, suggesting a pathway for developing neuroprotective drugs (Vidaluc et al., 1995).

Soluble Epoxide Hydrolase Inhibition

Another area of research involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and pain processes. 1,3-Disubstituted ureas possessing a piperidyl moiety have been synthesized to explore their structure-activity relationships as sEH inhibitors, showing potential in reducing inflammatory pain and improving pharmacokinetic parameters (Rose et al., 2010).

Synthesis of Spiroheterocycles

The synthesis of spiroheterocycles through the reaction of isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione demonstrates the chemical versatility of piperidine-urea derivatives. These compounds, with their high yields and simple handling, highlight the potential for creating novel heterocyclic compounds with a wide range of applications (Gao et al., 2017).

Bacterial Persister Eradication

Research on 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) has shown selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This finding opens new avenues for tackling antibiotic resistance by targeting bacterial persisters, a significant challenge in current infectious disease management (Kim et al., 2011).

Directed Lithiation

The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the potential for selective synthesis techniques, enabling high yields of substituted products. Such methodologies can be crucial for developing pharmacologically active molecules and other functional materials (Smith et al., 2013).

properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-piperidin-1-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-22-16-9-7-15(8-10-16)19-17(21)18-11-3-6-14-20-12-4-2-5-13-20/h7-10H,2,4-5,11-14H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGXPYSSBYNJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC#CCN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2700765.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)

![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)

![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)